An In-depth Technical Guide to 4-Fluoroanisole (CAS Number: 459-60-9)
An In-depth Technical Guide to 4-Fluoroanisole (CAS Number: 459-60-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis, purification, reactivity, and safety information for 4-Fluoroanisole (CAS: 459-60-9). As a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, a thorough understanding of its characteristics is essential for its effective application in research and development.[1][2] This document consolidates critical data into structured tables and provides detailed experimental protocols and reaction mechanisms to facilitate its use in the laboratory.
Physicochemical Properties
4-Fluoroanisole is a colorless to light yellow liquid with a characteristic sweet, anise-like odor.[3] It is an aromatic compound featuring a fluorine atom and a methoxy group attached to a benzene ring.[3] The presence of the fluorine atom imparts unique properties to the molecule, influencing its reactivity and metabolic stability in drug candidates.[2]
| Property | Value | Reference(s) |
| CAS Number | 459-60-9 | [4] |
| Molecular Formula | C₇H₇FO | [4] |
| Molecular Weight | 126.13 g/mol | [4] |
| Melting Point | -45 °C | [4] |
| Boiling Point | 157 °C | [4] |
| Density | 1.114 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.488 | [4] |
| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water. | [3] |
| Stability | Stable under normal temperatures and pressures. | [2] |
| Flash Point | 43 °C (109.4 °F) - closed cup | [5] |
Spectroscopic Data
The structural elucidation of 4-Fluoroanisole and the monitoring of reactions involving this compound rely heavily on various spectroscopic techniques.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of 4-Fluoroanisole. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating methoxy group.
| ¹H NMR | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration |
| OCH₃ | ~3.7 | Singlet | - | 3H |
| Ar-H (ortho to OCH₃) | ~6.8 | Multiplet | 2H | |
| Ar-H (ortho to F) | ~7.0 | Multiplet | 2H |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument frequency.[5][6]
| ¹³C NMR | Chemical Shift (δ ppm) | Assignment |
| ~55.7 | OCH₃ | |
| ~114.5 | C-H (ortho to OCH₃) | |
| ~115.7 | C-H (ortho to F) | |
| ~156.9 | C-OCH₃ | |
| ~160.5 | C-F |
Note: The carbon attached to fluorine will appear as a doublet due to ¹³C-¹⁹F coupling.[5][7]
Infrared (IR) Spectroscopy
The IR spectrum of 4-Fluoroanisole displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3050 | C-H stretch | Aromatic |
| ~2950, ~2850 | C-H stretch | -OCH₃ |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Aryl ether |
| ~1220 | C-F stretch | Aryl fluoride |
Note: The fingerprint region below 1500 cm⁻¹ will contain numerous bands characteristic of the entire molecule.[8][9][10][11][12]
Mass Spectrometry (MS)
Electron ionization mass spectrometry of 4-Fluoroanisole results in a molecular ion peak and several characteristic fragment ions.
| m/z | Fragment Ion | Identity |
| 126 | [C₇H₇FO]⁺ | Molecular Ion (M⁺) |
| 111 | [C₆H₄FO]⁺ | [M - CH₃]⁺ |
| 95 | [C₆H₄F]⁺ | Loss of OCH₃ |
| 83 | [C₅H₄F]⁺ |
Note: The fragmentation pattern is crucial for confirming the molecular weight and identifying structural features of the molecule.[7][13][14][15][16][17]
Experimental Protocols
Synthesis of 4-Fluoroanisole from 4-Bromofluorobenzene
This procedure describes a common method for the synthesis of 4-Fluoroanisole via a nucleophilic aromatic substitution reaction.[1][18]
Materials:
-
4-Bromofluorobenzene
-
Sodium methoxide (solid or as a solution in methanol)
-
Dimethylformamide (DMF)
-
Cuprous chloride (CuCl) or Cuprous bromide (CuBr) as a catalyst
-
Water
-
Apparatus for reaction under inert atmosphere, filtration, and distillation
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 4-bromofluorobenzene, DMF, a methanol solution of sodium methoxide, and a catalytic amount of cuprous chloride or cuprous bromide.[1]
-
Heat the reaction mixture with stirring. The reaction typically proceeds over a period of 10-16 hours.[1]
-
Monitor the reaction progress by a suitable technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.[1]
-
The resulting filtrate contains 4-Fluoroanisole and DMF.
Purification by Fractional Distillation
4-Fluoroanisole can be effectively purified from the reaction mixture by fractional distillation.[1][18]
Procedure:
-
Transfer the filtrate from the synthesis step to a distillation flask equipped with a fractionating column.
-
Add water or steam to the mixture to facilitate the separation of 4-Fluoroanisole from the high-boiling DMF through co-distillation. 4-Fluoroanisole will co-distill with water, while DMF will not.[1]
-
Heat the mixture. Initially, any residual methanol will distill off.
-
Continue heating to co-distill the 4-Fluoroanisole and water. Collect the distillate.
-
Separate the organic layer (4-Fluoroanisole) from the aqueous layer in the collected distillate.
-
Perform a final fractional distillation of the organic phase to obtain pure 4-Fluoroanisole, collecting the fraction that boils at approximately 157 °C.[1][19][20][21][22]
Reactivity and Applications in Drug Development
4-Fluoroanisole is a versatile intermediate in organic synthesis, primarily due to the reactivity conferred by the methoxy and fluoro substituents.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom in 4-fluoroanisole can be displaced by strong nucleophiles, a reaction that is central to the synthesis of various derivatives. The electron-donating methoxy group at the para position can influence the reactivity.[23][24][25][26]
Caption: Generalized workflow for the Nucleophilic Aromatic Substitution (SNAr) of 4-Fluoroanisole.
C-H Activation
Modern synthetic methods allow for the direct functionalization of C-H bonds. 4-Fluoroanisole can undergo C-H activation, typically directed by a coordinating group or catalyzed by transition metals like palladium, to introduce new functional groups at specific positions on the aromatic ring. This provides an efficient route to complex molecules.[3][27][28][29][30]
Caption: Conceptual workflow of Palladium-catalyzed C-H activation of 4-Fluoroanisole.
Safety and Handling
4-Fluoroanisole is a flammable liquid and should be handled with appropriate safety precautions.
| Hazard | Description | Precautionary Measures |
| Flammability | Flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. Use spark-proof tools.[5] |
| Health Hazards | May cause eye, skin, and respiratory tract irritation. The toxicological properties have not been fully investigated. | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area.[5] |
| Stability | Stable under normal conditions. | Avoid incompatible materials such as strong oxidizing agents.[2] |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. |
Conclusion
4-Fluoroanisole is a valuable and versatile chemical intermediate with a well-defined set of properties that make it suitable for a wide range of applications in organic synthesis. Its utility in the construction of complex molecules for the pharmaceutical and agrochemical industries is particularly noteworthy. This guide provides essential technical information to support the safe and effective use of 4-Fluoroanisole in research and development settings.
This document is intended for informational purposes only and does not constitute a warranty of any kind. Users should consult the relevant safety data sheets and other technical literature before handling this chemical.
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